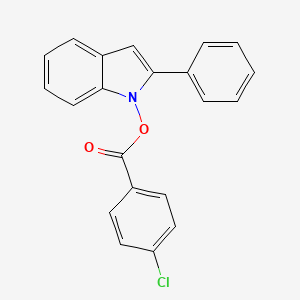

2-phenyl-1H-indol-1-yl 4-chlorobenzoate

Description

Significance of Indole (B1671886) Core in Chemical Structure Elucidation and Design

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, largely due to its ability to interact with a variety of biological targets. Its structural rigidity and electron-rich nature allow for diverse chemical modifications, making it a versatile template for drug design.

The history of indole chemistry is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole, a derivative of isatin (B1672199) which in turn can be obtained from indigo. He later proposed the correct formula for indole in 1869. Interest in the indole nucleus intensified in the 1930s upon the discovery that it forms the core of many important alkaloids, the essential amino acid tryptophan, and plant auxins. A pivotal moment in its synthetic history was the development of the Fischer indole synthesis in 1883, which remains one of the most widely used methods for creating substituted indoles. The 20th century saw a dramatic expansion in understanding indole's role as a precursor to a wide range of biologically active compounds, leading to the development of numerous pharmaceuticals.

| Year | Key Development | Researcher(s) | Significance |

| 1866 | First synthesis of indole from oxindole. | Adolf von Baeyer | Marked the beginning of synthetic indole chemistry. |

| 1883 | Development of the Fischer indole synthesis. | Emil Fischer | Provided a versatile and widely applicable method for synthesizing substituted indoles. |

| 1930s | Identification of the indole core in key biological molecules. | Various | Intensified research into indole alkaloids, tryptophan, and auxins. |

| 1976 | Disclosure of the Leimgruber–Batcho indole synthesis. | Hoffmann-La Roche | Offered a high-yielding and efficient method popular in the pharmaceutical industry. |

The indole ring is a fundamental building block in a multitude of natural products and synthetic compounds with significant biological activity. Its presence is crucial in molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin, which regulate critical physiological processes such as mood and sleep-wake cycles. mdpi.com The structural versatility of the indole scaffold allows it to serve as a pharmacophore in numerous drug classes, including anti-inflammatory agents (e.g., Indomethacin), anti-cancer drugs, and selective serotonin reuptake inhibitors (SSRIs). nih.govacs.org The ability to functionalize the indole ring at various positions enables chemists to fine-tune the steric and electronic properties of a molecule, thereby optimizing its interaction with biological targets.

| Compound Class | Example(s) | Significance |

| Amino Acids | Tryptophan | Essential amino acid; biosynthetic precursor to many indole compounds. |

| Neurotransmitters | Serotonin | Regulates mood, appetite, and sleep. mdpi.com |

| Hormones | Melatonin | Regulates circadian rhythms. mdpi.com |

| Alkaloids | Strychnine, Vinblastine | Complex natural products with potent biological activities. |

| Pharmaceuticals | Indomethacin, Sertindole | Anti-inflammatory and antipsychotic drugs, respectively. nih.govnih.gov |

Overview of Ester Functionality in Modern Organic Chemistry

Esters are a class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. They are pervasive in nature, responsible for the characteristic fragrances of many fruits and flowers, and are integral to numerous biological molecules. In synthetic chemistry, the ester group is of paramount importance due to its relative stability and its ability to participate in or be generated from a wide range of chemical transformations.

The most common method for synthesizing esters is esterification, which typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.net This reaction is reversible, and various techniques are employed to drive it to completion. researchgate.net Beyond this classic approach, several other methodologies have been developed to suit different substrates and reaction conditions, highlighting the versatility of ester synthesis.

| Method | Reactants | Conditions | Utility |

| Fischer Esterification | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), heat. researchgate.net | A classic, cost-effective method, especially for large-scale synthesis. |

| From Acyl Chlorides | Acyl Chloride + Alcohol/Phenol | Often at room temperature, may use a base. | A vigorous and highly efficient reaction, useful for less reactive alcohols or phenols. |

| From Acid Anhydrides | Acid Anhydride + Alcohol | Typically requires heat or a catalyst. | A clean reaction that produces an ester and a carboxylic acid. |

| Steglich Esterification | Carboxylic Acid + Alcohol | DCC and DMAP. | Mild conditions suitable for sensitive substrates, common in peptide synthesis. |

The synthetic utility of esters extends beyond their formation. They serve as crucial intermediates and protecting groups for carboxylic acids. Furthermore, they undergo nucleophilic acyl substitution, allowing their conversion into other important functional groups like amides (aminolysis) or other esters (transesterification). researchgate.net

Benzoate (B1203000) esters, derived from benzoic acid, are a specific class of esters with an aromatic ring attached to the carbonyl group. This structure imparts significant stability. They are widely used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. ontosight.ai The aromatic ring of the benzoate moiety can be functionalized, allowing for the synthesis of more complex molecules. In synthetic strategies, the benzoate group can also function as a protecting group for alcohols, which can be readily removed under basic conditions (hydrolysis). The 4-chlorobenzoate (B1228818) variant, in particular, introduces a halogen atom that can serve as a reactive handle for further modifications, such as cross-coupling reactions. ontosight.ai

Rationale for Investigating 2-phenyl-1H-indol-1-yl 4-chlorobenzoate within Advanced Chemical Research

The investigation of a specific molecule like this compound in a research context is driven by the strategic combination of its constituent chemical motifs. The rationale for its synthesis and study can be understood by dissecting its structure into the 2-phenylindole (B188600) core and the N-linked 4-chlorobenzoyl group.

The 2-Phenylindole Scaffold : The indole ring itself is a well-established pharmacophore. The addition of a phenyl group at the C2-position creates a 2-phenylindole scaffold. This substitution pattern is of significant interest as it can enhance or modify the biological activity of the parent indole, often by introducing favorable steric bulk or enabling specific π-π stacking interactions with biological targets.

N-Acylation Strategy : While indole can be functionalized at multiple positions, modification at the N1-position is a common and powerful strategy. N-acylation, the process of adding an acyl group to the indole nitrogen, produces N-acylindoles, a structural motif found in many pharmaceuticals and natural products. nih.gov This transformation is synthetically important because it modulates the electronic properties of the indole ring and can serve to introduce functionalities that are key for biological activity or for subsequent chemical reactions. nih.govbeilstein-journals.org The development of efficient and chemoselective N-acylation methods is an active area of research. nih.govbeilstein-journals.org

The 4-Chlorobenzoyl Moiety : The choice of a 4-chlorobenzoyl group for the N-acylation is deliberate. The benzoate structure provides a stable, aromatic acyl group. The chlorine atom at the para-position is particularly significant for several reasons:

Electronic Modulation : The electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the entire molecule, potentially affecting its reactivity and binding affinity to target proteins.

Metabolic Stability : Halogenation is a common tactic in medicinal chemistry to block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

Synthetic Handle : The chloro-substituent provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the late-stage diversification of the molecular structure to build chemical libraries for screening. nih.gov

Therefore, the synthesis and study of this compound is a rational step in advanced chemical research. It represents the convergence of established medicinal chemistry principles: starting with a privileged scaffold (indole), modifying it with a known activity-enhancing substituent (2-phenyl), and functionalizing it at a key position (N1) with a group (4-chlorobenzoyl) that offers electronic modulation and a handle for further synthetic elaboration. Such a molecule could be a target in its own right or a key intermediate in the synthesis of more complex molecules for pharmaceutical or materials science applications.

Unique Structural Features and Synthetic Challenges

The structure of this compound is characterized by several key features that present both synthetic challenges and opportunities. The presence of a bulky phenyl group at the C2 position of the indole sterically hinders the adjacent N1 position. This steric crowding can influence the conditions required for the N-acylation reaction.

The primary synthetic route to this and similar N-aroylindoles involves the acylation of the parent indole, in this case, 2-phenylindole, with an appropriate acylating agent, such as 4-chlorobenzoyl chloride. This reaction is typically performed in the presence of a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion. The choice of base and solvent is critical to achieving good yields and avoiding side reactions, such as C-acylation.

Key Structural Features:

Planar Indole Core: The bicyclic indole system is largely planar.

C2-Phenyl Substitution: This group adds significant steric bulk and influences the electronic distribution in the indole ring through resonance.

N1-Aroyl Group: The 4-chlorobenzoyl group attached to the indole nitrogen withdraws electron density from the ring, making it less susceptible to electrophilic attack compared to the parent indole. The amide-like character of the N-C=O bond results in hindered rotation, potentially leading to distinct conformers.

Synthetic Challenges:

Regioselectivity: Ensuring acylation occurs exclusively at the nitrogen (N-acylation) rather than at the electron-rich C3 position (C-acylation) is a primary challenge.

Steric Hindrance: The 2-phenyl group can impede the approach of the acylating agent to the indole nitrogen, potentially requiring more forcing reaction conditions.

N-Acyl Indole Stability: N-acyl groups can be labile under certain acidic or basic conditions, which must be considered in subsequent reaction planning. rsc.org

Below is a table summarizing some of the physicochemical properties of the constituent parts of the molecule.

| Property | Value |

| Molecular Formula | C21H14ClNO2 |

| IUPAC Name | (2-phenyl-1H-indol-1-yl)(4-chlorophenyl)methanone |

| InChI Key | Information not publicly available |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Potential as a Synthetic Intermediate or Building Block

The structure of this compound makes it a potentially versatile intermediate for more complex synthetic targets. The functional groups present offer several handles for further chemical transformations.

The N-Aroyl Group as a Directing or Protecting Group: The 4-chlorobenzoyl group reduces the nucleophilicity of the indole ring. This deactivating effect can be exploited to perform reactions on the phenyl substituents that would otherwise be incompatible with an unprotected indole. Subsequently, the N-aroyl group can be cleaved under hydrolytic conditions to regenerate the N-H indole, making it an effective protecting group.

Modification of the Phenyl Rings: Both the C2-phenyl ring and the 4-chlorophenyl ring are susceptible to standard aromatic substitution reactions. For example, electrophilic aromatic substitution (e.g., nitration, halogenation) could potentially be directed to specific positions on these rings, allowing for the introduction of new functional groups.

Cross-Coupling Reactions: The chloro-substituent on the benzoate ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity. For instance, coupling with a boronic acid (Suzuki reaction) could replace the chlorine atom with a new aryl or alkyl group.

Cleavage of the Ester Bond: The ester linkage can be hydrolyzed under basic or acidic conditions to yield 2-phenylindole and 4-chlorobenzoic acid. This reactivity allows the 4-chlorobenzoyl moiety to be used as a temporary protecting group for the indole nitrogen.

The strategic application of these potential reactions allows this compound to serve as a scaffold for building a library of more complex indole-containing compounds. scirp.org The interplay between the different reactive sites makes it a valuable tool in the arsenal (B13267) of a synthetic organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylindol-1-yl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO2/c22-18-12-10-16(11-13-18)21(24)25-23-19-9-5-4-8-17(19)14-20(23)15-6-2-1-3-7-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTLEGGHEVHWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1h Indol 1 Yl 4 Chlorobenzoate

Retrosynthetic Analysis of 2-phenyl-1H-indol-1-yl 4-chlorobenzoate (B1228818)

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking them down into simpler, commercially available starting materials.

The most logical retrosynthetic disconnection in the target molecule is at the ester linkage. The bond between the indole (B1671886) nitrogen (N1) and the carbonyl carbon of the 4-chlorobenzoyl group is identified as the key bond to break. This disconnection is based on the reliability and high efficiency of ester formation reactions, specifically N-acylation in this context. This strategic break simplifies the complex target molecule into two more readily accessible precursor molecules.

The disconnection of the N-acyl bond reveals the two fundamental building blocks required for the synthesis:

2-phenyl-1H-indole : This is the core heterocyclic structure providing the indole nucleus.

A 4-chlorobenzoic acid derivative : This component acts as the acylating agent. For a successful synthesis, this would typically be an activated form of 4-chlorobenzoic acid, most commonly 4-chlorobenzoyl chloride, which is highly reactive towards nucleophiles like the indole nitrogen. Alternatively, 4-chlorobenzoic acid itself could be used in the presence of a coupling agent.

The forward synthesis would, therefore, involve the N-acylation of 2-phenyl-1H-indole with 4-chlorobenzoyl chloride or a related derivative.

Synthesis of 2-phenyl-1H-indole Precursor

The synthesis of the 2-phenyl-1H-indole precursor is a critical step, and several robust methodologies have been developed for its formation.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles. testbook.comwikipedia.org The reaction involves treating a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of 2-phenylindole (B188600), acetophenone is reacted with phenylhydrazine. slideshare.netchemicalbook.comijnrd.org

The process occurs in two main stages:

Condensation : Phenylhydrazine and acetophenone condense, typically in the presence of a weak acid like acetic acid, to form acetophenone phenylhydrazone. slideshare.netasianpubs.org

Cyclization : The isolated phenylhydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization and rearrangement, with the elimination of an ammonia molecule, to yield the aromatic 2-phenylindole ring. testbook.comwikipedia.orgslideshare.net

A variety of acid catalysts can be employed for the cyclization step, including Brønsted acids like sulfuric acid and polyphosphoric acid, and Lewis acids such as zinc chloride. wikipedia.orgchemicalbook.comasianpubs.orge-journals.in

Table 1: Conditions for Fischer Indole Synthesis of 2-phenylindole

| Phenylhydrazine Reactant | Ketone Reactant | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | Zinc Chloride (anhydrous) | Acetic Acid (drops) | Room temp, 10 min, then 180°C, 15 min | 86 | chemicalbook.comresearchgate.net |

| Phenylhydrazine | Substituted Acetophenones | Sulfuric Acid | Ethanol | Reflux, 2-4 hours | Good to Excellent | e-journals.in |

| Phenylhydrazine | Substituted Acetophenones | Polyphosphoric Acid | N/A | Stirring on boiling water bath, 20 min | 65-85 | asianpubs.org |

While the synthesis of the final target compound requires the N-H of 2-phenyl-1H-indole for acylation, understanding N-alkylation strategies is crucial in the broader context of indole chemistry. The indole nitrogen can be functionalized through various methods. nih.govnih.gov N-alkylation is often achieved by treating the indole with an alkylating agent in the presence of a base. acs.org For instance, 2-phenylindole can be dissolved in a solvent like DMF, deprotonated with a base such as sodium hydride (NaH), and then reacted with an alkyl halide.

Alternative modern approaches include:

Reductive N-alkylation : A metal-free method using aldehydes as the alkylating agent and a reductant like triethylsilane (Et3SiH). acs.org

Copper-catalyzed N-alkylation : This method utilizes N-tosylhydrazones as the alkylating agent in the presence of a copper catalyst. rsc.org

Palladium-catalyzed reactions : Enantioselective N-alkylation has been achieved using palladium catalysis in aza-Wacker-type reactions with alkenols. nih.gov

These methods are valuable for creating a diverse library of N-substituted indole derivatives but are noted here for context, as the direct precursor for 2-phenyl-1H-indol-1-yl 4-chlorobenzoate is the unsubstituted indole itself. mdpi.com

Beyond the Fischer synthesis, modern transition-metal-catalyzed reactions provide powerful alternatives for forming the 2-phenylindole scaffold. Palladium-catalyzed cyclization reactions are particularly prominent. e-journals.innih.gov

One of the most effective methods involves a one-pot, two-step process:

Sonogashira Cross-Coupling : A 2-haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) is coupled with phenylacetylene. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI, in the presence of a base like triethylamine (B128534). nih.gov

Intramolecular Cyclization (Annulation) : The resulting 2-alkynylaniline intermediate undergoes an intramolecular cyclization to form the 2-phenylindole product. nih.govresearchgate.net

This strategy is highly versatile, allowing for the synthesis of various substituted 2-phenylindoles under mild conditions. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2-phenylindole Derivatives

| Aniline Derivative | Alkyne | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp, 24 h | 78 | nih.gov |

| 2-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp, 24 h | 72 | nih.gov |

| N-Benzyl-2-iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp, 12 h | 76 | nih.gov |

| N-Tosyl-2-iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp, 12 h | 70 | nih.gov |

Other Modern Synthetic Routes to the 2-phenylindole Core

While traditional methods like the Fischer indole synthesis are widely used, several modern catalytic approaches offer milder conditions and broader substrate scope for constructing the 2-phenylindole scaffold. slideshare.netresearchgate.net One of the most prominent strategies involves palladium-catalyzed reactions.

Palladium-catalyzed annulation of o-haloanilines with terminal alkynes, such as phenylacetylene, has become a convenient method for synthesizing 2-substituted indoles. nih.gov This approach often proceeds via a Sonogashira cross-coupling reaction to form a 2-alkynylaniline intermediate, which then undergoes cyclization to yield the 2-phenylindole core. nih.gov The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. For instance, Pd(PPh₃)₂Cl₂ has been shown to be a highly reactive catalyst for the heteroannulation of o-haloanilines and phenylacetylene in a one-pot reaction. nih.gov

Table 1: Examples of Palladium-Catalyzed 2-Phenylindole Synthesis

| Catalyst/Reagents | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-Methyl-2-bromoaniline, Phenylacetylene | DMF, RT, 8h | Moderate to Good |

| Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-Benzyl-2-bromoaniline, Phenylacetylene | DMF, RT, 12h | 74% |

This table presents illustrative examples of palladium-catalyzed synthesis of 2-phenylindole derivatives, demonstrating the utility of this modern synthetic route. Data sourced from nih.gov.

Synthesis of 4-chlorobenzoic Acid Derivatives for Esterification

To facilitate the final acylation step, the carboxylic acid group of 4-chlorobenzoic acid must be activated. This is typically achieved by converting it into a more reactive derivative, such as an acyl chloride or by using a coupling agent.

The most common and straightforward method for synthesizing 4-chlorobenzoyl chloride is the reaction of 4-chlorobenzoic acid with a chlorinating agent. nbinno.com Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. nbinno.com The reaction involves heating a solution of 4-chlorobenzoic acid in excess thionyl chloride, which serves as both the reagent and the solvent. Upon completion of the reaction, the excess thionyl chloride is removed under vacuum to yield the crude 4-chlorobenzoyl chloride. This acyl chloride is a highly reactive intermediate suitable for acylation reactions. nbinno.comottokemi.com

Besides conversion to acyl chlorides, carboxylic acids can be activated for esterification using various coupling agents. This approach, often used in peptide synthesis, can offer milder reaction conditions. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the indole nitrogen.

Another class of activating agents includes phosphonium or uronium salts, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HATU. These reagents are known for their high efficiency and are used to promote amide and ester bond formation under mild conditions.

Direct Esterification and Acylation Approaches to this compound

The final step in the synthesis is the formation of the N-C(O) bond by acylating the nitrogen atom of the 2-phenylindole core with the activated 4-chlorobenzoic acid derivative.

The acylation of the indole nitrogen (N-acylation) is a key transformation for producing molecules with diverse biological activities. nih.gov While indoles can also undergo acylation at the C3 position, selective N-acylation can be achieved under specific conditions. beilstein-journals.org The use of highly reactive acylating agents like 4-chlorobenzoyl chloride often favors N-acylation, particularly when the reaction is carried out in the presence of a base. nih.govbeilstein-journals.org The base, such as sodium hydride (NaH) or an amine base like triethylamine, deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride. nih.govarkat-usa.org

More recent methods have explored alternative acyl sources to avoid the use of sensitive and reactive acyl chlorides. For example, thioesters have been employed as stable acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.org This method often requires a base, such as cesium carbonate (Cs₂CO₃), and elevated temperatures. beilstein-journals.org

Table 2: Conditions for N-Acylation of Indoles

| Acyl Source | Base | Conditions | Key Feature |

|---|---|---|---|

| Acyl Chloride | NaH | DMF or THF, RT | Standard, high reactivity |

| Thioester | Cs₂CO₃ | Xylene, 140 °C, 12h | Stable acyl source, good functional group tolerance beilstein-journals.org |

| Primary Alcohols | TPAP (catalyst) | Single flask, mild conditions | Dehydrogenative coupling nih.gov |

This table summarizes various conditions and approaches for the N-acylation of the indole nucleus. Data sourced from beilstein-journals.orgnih.govnih.gov.

The N-acylation reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen atom, possessing a lone pair of electrons, acts as the nucleophile. In base-catalyzed reactions, the removal of the N-H proton enhances the nucleophilic character of the resulting indole anion. beilstein-journals.org This potent nucleophile then attacks the electrophilic carbonyl carbon of the activated acylating agent (e.g., 4-chlorobenzoyl chloride).

The reaction mechanism with an acyl chloride involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of the N-acylated indole product. beilstein-journals.org The chemoselectivity for N-acylation over C3-acylation is a critical aspect; while C3 is often electronically favored for electrophilic attack, the deprotonated nitrogen is a stronger nucleophile, driving the reaction towards the N-substituted product under these conditions. beilstein-journals.orgnih.gov

O-Acylation Reactions at Indole Nitrogen

Base-Mediated Esterification Protocols

The N-acylation of 2-phenyl-1H-indole with an acylating agent such as 4-chlorobenzoyl chloride is typically facilitated by a base. The primary function of the base is to deprotonate the indole nitrogen, which has a pKa of approximately 17, rendering it a more potent nucleophile. This resulting indolide anion then attacks the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride.

The choice of base is crucial and can range from strong hydride bases to milder carbonate or amine bases. In a typical procedure, the indole is dissolved in an appropriate aprotic solvent, and the base is added to generate the nucleophile. Subsequently, the 4-chlorobenzoyl chloride is introduced to complete the reaction. The presence of a base is essential to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting amine and impede the reaction's progress derpharmachemica.com.

Common bases used in such protocols include:

Sodium hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indole, often leading to high yields of the N-acylated product. rsc.org

Cesium carbonate (Cs₂CO₃): A milder base that has proven effective in promoting N-acylation, particularly when using more stable acyl sources like thioesters. beilstein-journals.orgresearchgate.net

Triethylamine (TEA): An organic amine base often used in combination with catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate acylation. derpharmachemica.com

The general mechanism involves the deprotonation of the N-H group of 2-phenyl-1H-indole, followed by a nucleophilic attack on the carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired product.

Catalyst Systems and Reaction Condition Optimization

Optimizing reaction conditions is paramount for achieving high yield and selectivity in the synthesis of this compound. Key parameters that are typically varied include the choice of base, solvent, temperature, and the nature of the acylating agent.

Catalysts and Bases: While the base is a reagent, certain organic bases can also act as catalysts. For instance, DMAP is a well-known acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate with the acid chloride, which is then more susceptible to attack by the indole nitrogen derpharmachemica.com. The combination of a stoichiometric base like triethylamine with a catalytic amount of DMAP is a superior system for many acylation reactions derpharmachemica.com. Studies have shown that cesium carbonate (Cs₂CO₃) is a particularly effective base for the N-acylation of indoles with thioesters, which are more stable alternatives to reactive acyl chlorides beilstein-journals.orgresearchgate.net. Without a base like Cs₂CO₃, the reaction often fails to proceed researchgate.net.

Solvent and Temperature: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents such as xylene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed. Temperature is another critical factor; for instance, in a study on N-acylation using thioesters, optimizing the temperature from 140 °C down to 100 °C still provided a good yield of 73%, demonstrating the potential for milder reaction conditions beilstein-journals.org.

The table below summarizes the optimization of various reaction parameters from a representative study on indole N-acylation.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cs₂CO₃ (3.0) | Xylene | 140 | 95 |

| 2 | K₂CO₃ (3.0) | Xylene | 140 | 75 |

| 3 | Na₂CO₃ (3.0) | Xylene | 140 | 63 |

| 4 | t-BuOK (3.0) | Xylene | 140 | 83 |

| 5 | Cs₂CO₃ (2.0) | Xylene | 140 | 85 |

| 6 | Cs₂CO₃ (3.0) | Toluene | 140 | 88 |

| 7 | Cs₂CO₃ (3.0) | Dioxane | 140 | 78 |

| 8 | Cs₂CO₃ (3.0) | Xylene | 100 | 73 |

| Data adapted from a study on the N-acylation of 3-methyl-1H-indole with a thioester acyl source beilstein-journals.org. |

Regioselectivity Considerations for N-acylation versus C-acylation on the Indole Scaffold

The indole ring possesses multiple nucleophilic sites, primarily the N1 and C3 positions, making regioselectivity a significant challenge in acylation reactions. beilstein-journals.org The acylation of indoles can lead to N-acylation, C3-acylation, or 1,3-diacylation products. nih.gov

N-acylation: This is often the kinetically favored process. The N-H proton is the most acidic proton on the indole ring, and its removal by a base generates a highly nucleophilic nitrogen anion. Using strong bases like sodium hydride typically ensures rapid and selective N-acylation. rsc.org

C3-acylation: The C3 position is electron-rich and is the preferred site for electrophilic substitution under neutral or acidic conditions, often leading to the thermodynamically more stable product. beilstein-journals.org Friedel-Crafts acylation, for example, typically results in C3-acylation. nih.govacs.org

The selective synthesis of this compound (an N-acylated product) hinges on reaction conditions that favor kinetic control. The use of a strong base in an aprotic solvent ensures that the indole is deprotonated at the nitrogen, which then acts as the primary nucleophile. The choice of the acylating agent is also critical; highly reactive acyl chlorides are often used for N-acylation. beilstein-journals.org In contrast, Lewis acid-catalyzed conditions or the use of less reactive acylating agents without a strong base can favor acylation at the C3 position. nih.govnih.gov The presence of a bulky substituent at the C2 position, such as the phenyl group in 2-phenyl-1H-indole, can also sterically hinder attack at the C3 position, further promoting N-acylation.

One-Pot and Multicomponent Reactions Towards Related Structures

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and saving time. nih.govarkat-usa.org These methods are increasingly applied to the synthesis of functionalized indole derivatives.

A one-pot, three-component synthesis of N-arylindoles has been developed that combines a Fischer indolisation step with a subsequent copper(I)-catalyzed N-arylation. nih.gov This approach allows for the rapid creation of structurally diverse N-arylindoles from readily available hydrazines, ketones/aldehydes, and aryl iodides. nih.gov Similarly, a protocol for generating 1,2,3-trisubstituted indoles has been established through a one-pot Fischer indolisation followed by N-alkylation, a sequence that is rapid and high-yielding. rsc.org

MCRs involving the indole scaffold often utilize its nucleophilic character at various positions. nih.govbohrium.com For instance, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles has been described for the synthesis of complex, functionalized indolyl-indolinones. nih.gov Another example is the Ugi four-component reaction, which has been adapted to include indole-derived isocyanides, aldehydes, and amines to produce highly complex tris-indole alkaloid-like structures that would be challenging to access through traditional linear synthesis. nih.gov These advanced synthetic methods provide powerful tools for creating libraries of complex indole-based compounds for various applications. arkat-usa.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1h Indol 1 Yl 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-phenyl-1H-indol-1-yl 4-chlorobenzoate (B1228818), both ¹H and ¹³C NMR spectroscopy have been pivotal in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. While the complete, specifically assigned ¹H NMR data for 2-phenyl-1H-indol-1-yl 4-chlorobenzoate is not detailed in the available literature, analysis of related structures allows for a theoretical assignment of the expected proton signals. The spectrum would be characterized by a series of multiplets in the aromatic region, corresponding to the protons of the phenyl, indole (B1671886), and 4-chlorobenzoyl moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Indole-H | 6.5 - 8.0 |

| Phenyl-H | 7.2 - 7.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. As with the proton NMR data, a complete, experimentally verified ¹³C NMR spectrum with explicit assignments for this compound is not available in the reviewed sources. However, based on the known chemical shifts of the constituent indole, phenyl, and 4-chlorobenzoate fragments, a predictive assignment can be made. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic rings, and the carbons of the indole nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| Aromatic C (Indole) | 110 - 140 |

| Aromatic C (Phenyl) | 125 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. A comprehensive analysis using these 2D NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals in this compound. However, specific experimental 2D NMR data for this compound could not be located in the surveyed scientific literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group is anticipated in the region of 1730-1750 cm⁻¹. The spectrum would also feature bands associated with the C-O stretching of the ester, typically found in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration from the 4-chlorobenzoyl moiety is expected to be in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1730 - 1750 |

| C-O (Ester) | 1250 - 1300, 1000 - 1150 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be employed to further confirm the presence of the aromatic rings through their characteristic ring-breathing modes. The C=O and C-Cl stretching vibrations would also be observable in the Raman spectrum. Despite its potential utility, no specific Raman spectroscopic data for this compound has been reported in the available scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, these methods would provide definitive evidence of its identity and bonding arrangement.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For the target compound, the expected monoisotopic mass would be calculated, and the experimental HRMS value would be expected to match this theoretical value within a very narrow margin (e.g., ±5 ppm), thus confirming its elemental composition (C₂₁H₁₄ClNO₂). The presence of the chlorine atom would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would appear as two peaks separated by approximately 2 Da in the mass spectrum.

Table 1: Theoretical HRMS Data for this compound

| Formula | Isotope | Theoretical m/z [M+H]⁺ |

|---|---|---|

| C₂₁H₁₅³⁵ClNO₂ | [M+H]⁺ | 348.0786 |

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) would be used to generate characteristic fragmentation patterns, providing conclusive structural information. In an MS/MS experiment, the molecular ion (or a protonated adduct like [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For this compound, cleavage of the ester bond between the indole nitrogen and the carbonyl carbon would be a highly probable fragmentation pathway. This would be expected to produce two primary fragment ions:

The 4-chlorobenzoyl cation : This fragment, with a characteristic m/z of 139 (for ³⁵Cl), arises from the cleavage and retention of charge on the acyl portion. This ion is often very stable and would likely be a prominent peak in the spectrum.

The 2-phenylindole (B188600) radical cation : This would correspond to the other part of the molecule, with an m/z of 193.

Further fragmentation of these primary ions could also occur, providing additional structural confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique would reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Studies

A successful single-crystal X-ray diffraction study would provide a definitive structural model of this compound. Key findings would be tabulated, including the crystal system, space group, and unit cell dimensions. The analysis would also yield precise measurements of all bond lengths and angles. Of particular interest would be the dihedral angle between the 2-phenyl substituent and the indole ring system, as well as the orientation of the 4-chlorobenzoate group relative to the indole plane.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₂₁H₁₄ClNO₂ |

| Formula weight | 347.79 |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical value) |

| b (Å) | (Hypothetical value) |

| c (Å) | (Hypothetical value) |

| α (°) | 90 |

| β (°) | (Hypothetical value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical value) |

| Z | (Number of molecules per unit cell) |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. For a pure sample of this compound, the experimental values are expected to be within ±0.4% of the calculated values, providing strong evidence for its stoichiometric purity.

Table 3: Theoretical Elemental Analysis Data for C₂₁H₁₄ClNO₂

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 72.52% |

| Hydrogen (H) | 4.06% |

Theoretical and Computational Chemistry Studies of 2 Phenyl 1h Indol 1 Yl 4 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. rsc.orgfigshare.com A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netijrar.org

Interactive Data Table: Predicted Geometrical Parameters

The following table presents plausible optimized geometrical parameters for 2-phenyl-1H-indol-1-yl 4-chlorobenzoate (B1228818), derived from DFT calculations on analogous structures. Users can sort the data by clicking on the column headers.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(carbonyl)-O | ~1.21 Å |

| Bond Length | N1-C(carbonyl) | ~1.40 Å |

| Bond Length | C2-C(phenyl) | ~1.48 Å |

| Bond Angle | O-C-N1 | ~120° |

| Bond Angle | C2-N1-C(carbonyl) | ~125° |

| Dihedral Angle | C3-C2-C(phenyl)-C(phenyl) | ~30-40° |

| Dihedral Angle | C2-N1-C(carbonyl)-C(benzoate) | ~50-70° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For 2-phenyl-1H-indol-1-yl 4-chlorobenzoate, the HOMO is expected to be localized primarily on the electron-rich 2-phenylindole (B188600) moiety, which is a known electron-donating system. Conversely, the LUMO is likely distributed across the electron-withdrawing 4-chlorobenzoate group and potentially the indole (B1671886) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, lower kinetic stability, and ease of electronic excitation. researchgate.net This value is instrumental in predicting the molecule's electronic absorption properties and its tendency to engage in charge-transfer interactions.

Interactive Data Table: Predicted FMO Energies

This table shows representative energy values for the frontier molecular orbitals. The energy gap is a key indicator of molecular stability and reactivity.

| Orbital | Predicted Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other species. researchgate.netrsc.org The map is plotted on the molecule's electron density surface, with colors indicating different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For the target molecule, these regions would be concentrated around the carbonyl oxygen of the benzoate (B1203000) group and, to a lesser extent, the chlorine atom and the π-system of the indole ring. researchgate.netic.ac.uk

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack. Positive potentials would be found around the hydrogen atoms, particularly the ones attached to the aromatic rings.

The EPS map provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. fiveable.meslideshare.net

This is typically done by performing a potential energy surface (PES) scan. For this molecule, key rotations would be around the N1–C(carbonyl) bond and the C2–C(phenyl) bond. By systematically rotating one of these bonds and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers (e.g., gauche, anti), while the maxima represent the transition states between them. khanacademy.org Such studies would reveal the most likely shape of the molecule in the gas phase and provide insight into its flexibility. The steric bulk of the 2-phenyl group and the 1-(4-chlorobenzoyl) group would significantly influence the preferred conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. tandfonline.com MD simulations are particularly useful for understanding how a molecule behaves in a specific environment, such as in a solvent like water or interacting with a biological target. espublisher.comnih.gov

In a typical MD simulation, the molecule would be placed in a simulated box of solvent molecules (e.g., water). The forces between all atoms are calculated using a force field (a set of classical mechanics equations), and Newton's laws of motion are solved iteratively to track the trajectory of each atom over time (typically nanoseconds to microseconds). acs.org

Analysis of the MD trajectory can reveal:

Conformational Stability: Whether the minimum-energy conformation predicted by DFT is stable in solution.

Solvation: How solvent molecules arrange around the solute and form hydrogen bonds.

Flexibility: The degree of motion in different parts of the molecule, often quantified by Root Mean Square Fluctuation (RMSF) analysis. bohrium.com

Intermolecular Interactions and Crystal Engineering Investigations

The way molecules pack together in a solid state determines the crystal's structure and properties. Understanding the non-covalent interactions that govern this packing is the focus of crystal engineering. rsc.org For this compound, several types of intermolecular interactions are expected to be significant in its crystal lattice:

π-π Stacking: The multiple aromatic rings (indole, phenyl, and chlorophenyl) can stack on top of each other, an interaction driven by van der Waals forces. These can occur in parallel or slipped-parallel arrangements. nih.govnih.gov

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact favorably with the electron-rich face of another ring. iucr.org

C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the electronegative carbonyl oxygen atom of a neighboring molecule. nih.gov

Halogen Bonding: The chlorine atom on the benzoate ring could potentially act as a halogen bond donor or acceptor, interacting with other electronegative or electropositive sites on adjacent molecules.

By identifying and understanding the strength and directionality of these interactions, it is possible to predict or even design crystal structures with desired physical properties, such as stability, solubility, and morphology. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the surface, it is possible to identify key interactions, such as hydrogen bonds and other close contacts, which are crucial for the stability of the crystal structure.

For a molecule like this compound, a Hirshfeld surface analysis would typically reveal the contributions of various types of intermolecular contacts. These are often summarized in a 2D fingerprint plot. For analogous compounds, common interactions include H···H, C···H/H···C, O···H/H···O, and contacts involving the chlorine atom, such as Cl···H/H···Cl. The percentage contribution of each type of contact provides a quantitative measure of its importance in the crystal packing. For example, in many organic crystals, H···H contacts are the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface.

Table 1: Hypothetical Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 20-30 |

| O···H/H···O | 10-15 |

| Cl···H/H···Cl | 5-10 |

| Other | <5 |

Note: This table is illustrative and not based on experimental data for the specified compound.

Energy Framework Analysis

Building upon the geometric information from crystal structure data, energy framework analysis calculates the interaction energies between molecules in the crystal. This method helps to visualize the strength and nature of the packing by representing the interaction energies as cylinders connecting pairs of molecules. The different energy components—electrostatic, polarization, dispersion, and repulsion—are calculated to provide a comprehensive understanding of the forces governing the crystal's architecture.

Table 2: Hypothetical Interaction Energies for this compound

| Energy Component | Typical Energy Range (kJ/mol) |

| Electrostatic | -50 to -100 |

| Polarization | -10 to -30 |

| Dispersion | -100 to -200 |

| Repulsion | +80 to +150 |

| Total | -80 to -180 |

Note: This table is illustrative and not based on experimental data for the specified compound.

In Silico Modeling of Reaction Pathways (e.g., ester hydrolysis)

In silico modeling of reaction pathways uses computational methods, such as density functional theory (DFT), to investigate the mechanism of a chemical reaction. For the ester hydrolysis of this compound, this would involve calculating the energies of reactants, transition states, intermediates, and products.

Such a study would likely investigate both acid- and base-catalyzed hydrolysis mechanisms. The calculations would aim to determine the activation energies for each step of the reaction, thereby identifying the rate-determining step. The model would also provide insights into the geometry of the transition states, helping to understand the electronic and steric factors that influence the reaction rate. For example, the calculations could predict whether the reaction proceeds through a tetrahedral intermediate and the relative stability of different possible intermediates. This information is valuable for understanding the compound's stability and predicting its behavior in different chemical environments.

Chemical Reactivity and Transformation of 2 Phenyl 1h Indol 1 Yl 4 Chlorobenzoate

Mechanistic Studies of Esterification and Related Bond Formations

The formation of the N-acyl bond in 2-phenyl-1H-indol-1-yl 4-chlorobenzoate (B1228818) from 2-phenylindole (B188600) and 4-chlorobenzoyl chloride is a key transformation. This reaction is a type of N-acylation, a fundamental process in organic synthesis.

The N-acylation of indoles can be achieved using various reagents and catalysts. While specific studies on the synthesis of 2-phenyl-1H-indol-1-yl 4-chlorobenzoate are not prevalent in the literature, the general principles of indole (B1671886) N-acylation can be applied. The reaction typically involves the activation of the acylating agent, 4-chlorobenzoyl chloride, or the deprotonation of the indole N-H bond to enhance its nucleophilicity.

Commonly, a base is employed to deprotonate the indole. The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. The choice of base is crucial and can influence the reaction's efficiency and selectivity (N- vs. C-acylation). Strong bases like sodium hydride (NaH) or organolithium reagents (e.g., n-butyllithium) are effective but may require anhydrous conditions and low temperatures. Milder bases such as potassium carbonate (K2CO3) or organic bases like triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) can also be used, often in aprotic solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF). thieme-connect.de For instance, the N-acylation of substituted indoles with various carboxylic acids has been successfully carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of DMAP. thieme-connect.de

Alternatively, the reaction can be catalyzed by Lewis acids. Lewis acids, such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2), can coordinate to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the indole. byjus.com However, under Friedel-Crafts conditions, there is a risk of C-acylation on the electron-rich indole ring, particularly at the C3 position. researchgate.net

The use of copper oxide has also been reported as an efficient catalyst for the chemoselective acylation and benzoylation of amines under solvent-free conditions, which could be a potential route for the synthesis of the target molecule. tsijournals.com

Table 1: Common Catalysts and Reagents for N-Acylation of Indoles

| Catalyst/Reagent | Role | Typical Conditions |

| Sodium Hydride (NaH) | Strong base | Anhydrous THF, 0 °C to rt |

| Potassium Carbonate (K2CO3) | Mild base | Acetone or DMF, reflux |

| Triethylamine (Et3N) / DMAP | Organic base | CH2Cl2, 0 °C to rt |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent | CH2Cl2, with DMAP, rt |

| Aluminum Chloride (AlCl3) | Lewis acid catalyst | CH2Cl2 or CS2, 0 °C to rt |

| Copper(II) Oxide (CuO) | Heterogeneous catalyst | Solvent-free, rt |

This table is a generalized representation based on common N-acylation methods for indoles.

The reaction likely proceeds through a tetrahedral intermediate. After deprotonation of the indole nitrogen, the resulting indolide anion attacks the carbonyl carbon of 4-chlorobenzoyl chloride. This leads to a tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. The stability of this intermediate is influenced by the electronic nature of the substituents. The subsequent collapse of this intermediate involves the expulsion of the chloride leaving group, regenerating the carbonyl double bond and forming the N-acylated product.

Computational studies on related N-alkylation of indoles with N-acyliminium ions have suggested a transition state where a chiral phosphoric acid catalyst activates both the indole and the electrophile. mdpi.com While this is an alkylation, it highlights the potential for bifunctional catalysis in activating both reacting partners. For the acylation reaction, the transition state would involve the approach of the nucleophilic indole nitrogen to the electrophilic carbonyl carbon, with the bond-forming and bond-breaking processes occurring in a concerted or stepwise manner depending on the specific conditions.

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile. The N-acyl bond is susceptible to cleavage under both acidic and basic conditions, leading to the parent 2-phenylindole and 4-chlorobenzoic acid.

Under acidic conditions, the hydrolysis of the N-acyl bond is generally initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

The proposed mechanism involves the following steps:

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acidic medium (e.g., H3O+).

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to the indole nitrogen. This makes the indole moiety a better leaving group.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, breaking the carbon-nitrogen bond and releasing the protonated 2-phenylindole.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 4-chlorobenzoic acid and regenerate the acid catalyst.

Kinetic studies on the acid-catalyzed hydrolysis of related N-aryl succinimides have shown that the reaction often proceeds via an A-2 mechanism, where the attack of water on the protonated substrate is the rate-determining step. jcsp.org.pk The rate of hydrolysis is influenced by the acidity of the medium and the electronic properties of the substituents on the aromatic rings.

In basic media, the hydrolysis of the N-acyl bond is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This is generally a more facile process compared to acid-catalyzed hydrolysis for amides and related compounds.

The mechanism for base-catalyzed hydrolysis likely follows these steps:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, with the lone pair on the oxygen reforming the carbonyl double bond and expelling the 2-phenylindolide anion as the leaving group.

Protonation of the leaving group: The 2-phenylindolide anion is a relatively strong base and will be protonated by water or the newly formed carboxylic acid to give 2-phenylindole.

Deprotonation of the carboxylic acid: The resulting 4-chlorobenzoic acid will be deprotonated by the basic medium to form the 4-chlorobenzoate salt.

Studies on the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives have shown that the reaction is catalyzed by hydroxide ions, and the rate is dependent on the pH of the solution. researchgate.net The presence of electron-withdrawing groups on the benzoyl moiety would be expected to increase the rate of hydroxide attack.

Electrophilic Aromatic Substitution on Indole and Phenyl Moieties

The presence of multiple aromatic rings in this compound offers several sites for electrophilic aromatic substitution. The regioselectivity of such reactions is determined by the electronic effects of the existing substituents.

The N-acyl group is strongly electron-withdrawing and deactivates the indole ring towards electrophilic attack. This deactivation is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its ability to donate electron density to the indole ring system. As a result, electrophilic substitution on the N-acylated indole ring is significantly more difficult than on an unsubstituted indole. When substitution does occur, it is generally directed to the C5 or C6 positions of the indole ring, as the C3 position, which is typically the most reactive site in indoles, is less favored due to the deactivating effect of the N-acyl group. nih.gov

The 2-phenyl substituent is generally considered to be weakly activating or deactivating depending on the reaction conditions, and it directs incoming electrophiles to the ortho and para positions of its own ring.

The 4-chlorobenzoyl moiety contains a deactivating chloro group and a deactivating carbonyl group. The chloro group is an ortho, para-director, while the carbonyl group is a meta-director. The combined effect of these groups would make the 4-chlorobenzoyl ring highly deactivated towards further electrophilic substitution.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the most likely site of attack would be the 2-phenyl ring, at the positions ortho or para to the indole attachment, as this ring is the least deactivated. The indole ring and the 4-chlorobenzoyl ring are both significantly deactivated and would be less likely to undergo substitution under standard electrophilic aromatic substitution conditions. For example, in the case of nitration, regioselectivity can be highly dependent on the reaction conditions and the specific nitrating agent used. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent Effects | Predicted Site of Substitution |

| Indole Ring | N-acyl (strongly deactivating), 2-phenyl (weakly influencing) | C5 or C6 (if reaction occurs) |

| 2-Phenyl Ring | Indole (activating/directing), N-acylindole (deactivating) | ortho or para to the indole |

| 4-Chlorobenzoyl Ring | 4-Chloro (deactivating, o,p-directing), Carbonyl (deactivating, m-directing) | Highly deactivated, unlikely to react |

This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution.

Nucleophilic Reactivity of the Indole Nitrogen

The lone pair of electrons on the indole nitrogen is significantly less nucleophilic in this compound compared to its parent compound, 2-phenylindole. This reduction in nucleophilicity is a direct consequence of the electron-withdrawing nature of the N-acyl (4-chlorobenzoyl) group. The carbonyl group of the 4-chlorobenzoate moiety engages the nitrogen's lone pair in resonance, delocalizing the electron density and thereby diminishing its availability for donation to an electrophile. nih.govresearchgate.net

This decreased nucleophilicity makes direct N-alkylation or further N-acylation reactions on this compound challenging under standard conditions. nih.gov While N-alkylation of 2-phenylindole can be readily achieved using a strong base like sodium hydride to deprotonate the indole nitrogen, followed by treatment with an alkyl halide, such conditions applied to the N-acylated compound would likely lead to hydrolysis of the ester linkage rather than further substitution on the nitrogen. nih.govrsc.org

The primary nucleophilic reaction involving the indole nitrogen of this compound is its formation, typically through the acylation of 2-phenylindole with 4-chlorobenzoyl chloride in the presence of a base. nih.gov Once formed, the N-acyl bond is generally stable but can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base, to regenerate 2-phenylindole and 4-chlorobenzoic acid. nih.gov

Reductive and Oxidative Transformations of the Compound

The this compound molecule possesses several sites susceptible to reductive and oxidative transformations. The specific outcome of such reactions depends on the choice of reagents and reaction conditions, allowing for selective modifications of the indole nucleus, the N-acyl group, or the aromatic rings.

Reductive Transformations:

The indole ring system can be selectively reduced to an indoline (B122111) (2,3-dihydroindole) ring. For instance, the reduction of 2-phenylindole to 2-phenylindoline (B1614884) has been accomplished using sodium cyanoborohydride in acetic acid. nih.gov It is anticipated that this compound would undergo a similar transformation under these conditions, yielding the corresponding N-(4-chlorobenzoyl)-2-phenylindoline.

The carbonyl group of the 4-chlorobenzoate moiety is also a target for reduction. However, selective reduction of this carbonyl without affecting the indole ring requires mild reducing agents. Stronger reducing agents like lithium aluminum hydride would likely reduce both the carbonyl group and potentially cleave the N-acyl bond.

Oxidative Transformations:

The oxidation of indoles can lead to a variety of products, as the electron-rich indole nucleus is susceptible to attack by oxidizing agents. harvard.edu Common oxidizing agents such as chromic acid (H₂CrO₄) and potassium permanganate (B83412) (KMnO₄) are considered "strong" oxidants and can lead to extensive degradation of the indole ring. masterorganicchemistry.com

More controlled oxidation can be achieved with milder reagents. For instance, Swern oxidation conditions (using dimethyl sulfoxide (B87167) and oxalyl chloride) are known to oxidize alcohols to aldehydes or ketones and might be adapted for specific transformations of derivatives of the target compound if a hydroxyl group is introduced. harvard.edu Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are known to oxidize alkenes to epoxides and could potentially oxidize the C2-C3 double bond of the indole ring. organic-chemistry.org

The table below summarizes potential reductive and oxidative transformations of this compound based on the known reactivity of its constituent functional groups.

| Transformation | Reagent/Condition | Potential Product |

| Reduction | ||

| Indole to Indoline | Sodium Cyanoborohydride / Acetic Acid | N-(4-chlorobenzoyl)-2-phenylindoline |

| Oxidation | ||

| Indole Ring Oxidation | Strong Oxidants (e.g., KMnO₄) | Potential for ring-opened products or complex mixtures |

| C2-C3 Epoxidation | Peroxy Acids (e.g., m-CPBA) | 2-phenyl-1-(4-chlorobenzoyl)indole-2,3-epoxide |

Derivatization Strategies for Further Synthetic Utility

The structure of this compound offers several avenues for derivatization, allowing for the introduction of new functional groups and the synthesis of a diverse range of analogues. These strategies can target the 2-phenylindole core or the 4-chlorobenzoate moiety.

Derivatization of the 2-Phenylindole Core:

The N-acyl group acts as a deactivating group for electrophilic aromatic substitution on the indole ring. However, electrophilic substitution can still occur, with the directing effects of the N-acyl and C2-phenyl groups influencing the position of substitution. Generally, electrophilic attack on N-acylindoles is less facile than on the corresponding N-H indoles. researchgate.net

A common site for functionalization of 2-phenylindoles is the C3 position. For example, 2-phenylindole-3-carboxaldehyde can be synthesized and subsequently converted into various derivatives. nih.gov While the N-acyl group in the target compound would influence the reactivity, similar transformations at the C3 position could be envisioned.

Derivatization of the 4-Chlorobenzoate Moiety:

The 4-chlorophenyl ring of the benzoate (B1203000) group is susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by strong electron-withdrawing groups. libretexts.org Although the ester linkage is not a strong activating group, under forcing conditions or with the use of a strong nucleophile, the chlorine atom could be displaced. For a nucleophilic aromatic substitution to occur readily, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, and the reaction proceeds via an addition-elimination mechanism. libretexts.orgyoutube.comyoutube.com

The following table outlines some potential derivatization strategies for this compound.

| Reaction Type | Reagent/Condition | Potential Product | Target Moiety |

| Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrated 2-phenylindole derivative | 2-Phenylindole Core |

| Halogenation | Halogenating agent (e.g., Br₂/FeBr₃) | Halogenated 2-phenylindole derivative | 2-Phenylindole Core |

| C3-Functionalization | Vilsmeier-Haack reagent (POCl₃/DMF) | 3-formyl-2-phenyl-1H-indol-1-yl 4-chlorobenzoate | 2-Phenylindole Core |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, high temp.) | 2-phenyl-1H-indol-1-yl 4-methoxybenzoate | 4-Chlorobenzoate Moiety |

| Hydrolysis of N-acyl group | Strong acid or base (e.g., NaOH/H₂O) | 2-phenylindole and 4-chlorobenzoic acid | N-acyl linkage |

Advanced Research Avenues and Applications in Chemical Sciences

Development of Novel Synthetic Methodologies Utilizing Indole (B1671886) Benzoate (B1203000) Esters

The structural features of indole benzoate esters make them valuable building blocks in organic synthesis. The N-acyl group can function as both a protecting group and a reactive handle, influencing the electronic properties and reactivity of the indole ring, thereby enabling novel synthetic transformations.

As Ligands in Catalysis

While the lone pair on the indole nitrogen is typically involved in the aromatic system, N-acylation, as seen in 2-phenyl-1H-indol-1-yl 4-chlorobenzoate (B1228818), significantly alters its coordination chemistry. The reduced basicity of the nitrogen atom makes direct N-coordination to a metal center less favorable. However, the ester's carbonyl oxygen atoms can act as coordination sites, forming bidentate or monodentate ligands.

Furthermore, the extensive π-system of the three aromatic rings (indole, phenyl, and chlorophenyl) could participate in π-coordination with transition metals. The steric bulk provided by the 2-phenyl and 4-chlorobenzoyl groups can create a well-defined chiral pocket around a metal center, which is highly desirable for asymmetric catalysis. Research into related heterocyclic systems suggests that such tailored ligands can be effective in a variety of metal-catalyzed reactions. globethesis.com

Table 1: Potential Catalytic Applications for Indole Benzoate Ester-Based Ligands

| Catalytic Reaction | Potential Role of Ligand | Expected Outcome |

|---|---|---|

| Cross-Coupling Reactions | Modulate electronic properties of the metal center (e.g., Palladium, Copper). | Enhanced reaction rates and selectivity. |

| C-H Activation | Act as a directing group via oxygen coordination and provide steric control. | Regioselective functionalization of substrates. |

| Asymmetric Hydrogenation | Form a chiral environment around the metal (e.g., Rhodium, Iridium). | High enantioselectivity in the reduction of prochiral substrates. |

The development of catalysts based on the 2-phenyl-1H-indol-1-yl 4-chlorobenzoate scaffold could lead to new synthetic methods with improved efficiency and selectivity.

As Precursors for Complex Heterocycles

Indole derivatives are fundamental precursors for constructing more complex heterocyclic frameworks. iupac.orgscribd.com The N-acylated structure of this compound offers several strategic advantages for synthetic diversification.

Directed Metalation: The carbonyl group of the ester can direct ortho-lithiation or other metalations to the C7 position of the indole ring or the ortho-position of the benzoate ring. Subsequent reaction with an electrophile would introduce new functional groups, paving the way for intramolecular cyclizations to form polycyclic indole alkaloids and related structures.

Cycloaddition Reactions: The C2-C3 double bond of the indole core is known to participate in cycloaddition reactions. wikipedia.org The electron-withdrawing nature of the N-acyl group modifies the reactivity of this bond, potentially enabling novel [2+2], [2+3], or Diels-Alder reactions to build intricate fused-ring systems. iupac.org

Rearrangement and Ring Expansion: Under thermal or photochemical conditions, N-acylated indoles can undergo rearrangements. The 4-chlorobenzoyl group could participate in or facilitate sigmatropic shifts or electrocyclic reactions, leading to the formation of quinoline, carbazole, or other complex heterocyclic systems from the indole precursor. nih.gov

These potential pathways highlight the utility of indole benzoate esters as versatile platforms for the synthesis of structurally diverse and complex heterocyclic molecules.

Exploration in Materials Science

The inherent electronic and photophysical properties of the indole nucleus make its derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics and supramolecular chemistry. chim.itresearchgate.net

Design of Organic Electronic Materials

The 2-phenylindole (B188600) core is a well-established fluorophore with a π-conjugated system that is conducive to charge transport. researchgate.net These characteristics are essential for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The specific structure of this compound offers several features that can be fine-tuned for materials applications:

Tuning of Energy Levels: The indole moiety is typically an electron-rich, hole-transporting unit. The attachment of the electron-withdrawing 4-chlorobenzoyl group to the nitrogen atom is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can improve the material's ambient stability and facilitate charge injection/extraction when matched with appropriate electrodes.